Acetyl-PHF6IV amide Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetyl-PHF6IV amide Trifluoroacetate is a chemical compound used in laboratory settings . It is often used for pharmaceutical testing .
Synthesis Analysis
The synthesis of trifluoroacetamides, a group to which this compound belongs, involves the activation of nitrogen with a trifluoroacetyl group, followed by reductive cleavage . Another method involves the reactivity of the Trifluoroacetic acid hydroxylamine system in the one-step salt-free synthesis of amides from ketones .Chemical Reactions Analysis
Trifluoroacetamides, including this compound, undergo various reactions. For instance, they can react with bases, nucleophiles, and electrophiles . They can also undergo reduction and oxidation reactions .Physical and Chemical Properties Analysis
Amides, including this compound, are generally solids, with the exception of formamide . They have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . Lower-molecular-weight amides are relatively soluble in water .Mechanism of Action
Target of Action
Acetyl-PHF6IV amide trifluoroacetate, also known as Ac-Val-Gln-Val-Val-Tyr-Lys-NH₂ trifluoroacetate salt , is a tau-derived hexapeptide . The primary target of this compound is the tau protein, which is involved in the stabilization of microtubules in neurons .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to tau protein function and Alzheimer’s disease pathology . Tau proteins play a crucial role in maintaining the stability of microtubules in neurons. Abnormalities in tau function, such as hyperphosphorylation, can lead to the formation of neurofibrillary tangles, a hallmark of Alzheimer’s disease .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its interaction with tau proteins and potential influence on Alzheimer’s disease pathology . .
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. These may include the physiological environment within the body, such as pH and temperature, as well as external factors like storage conditions . For instance, it is recommended to store the compound at -20℃, protected from light and moisture .
Safety and Hazards
Future Directions
The future of trifluoroacetate compounds, including Acetyl-PHF6IV amide Trifluoroacetate, is being studied. For instance, the toxicity of trifluoroacetic acid is being reviewed, and the margin of exposures (MoE) for human exposures to trifluoroacetic acid is being assessed . Additionally, the reactivity of the Trifluoroacetic acid hydroxylamine system in the one-step salt-free synthesis of amides from ketones is being studied, with a particular focus on caprolactam synthesis .
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]pentanediamide;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H61N9O9.C2HF3O2/c1-19(2)29(41-22(7)47)35(53)43-26(15-16-28(39)49)33(51)45-31(21(5)6)37(55)46-30(20(3)4)36(54)44-27(18-23-11-13-24(48)14-12-23)34(52)42-25(32(40)50)10-8-9-17-38;3-2(4,5)1(6)7/h11-14,19-21,25-27,29-31,48H,8-10,15-18,38H2,1-7H3,(H2,39,49)(H2,40,50)(H,41,47)(H,42,52)(H,43,53)(H,44,54)(H,45,51)(H,46,55);(H,6,7)/t25-,26-,27-,29-,30-,31-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRGZVQMIUKXHHJ-HIJADZDGSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H62F3N9O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
890.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.